Tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)13-7-9-15-14-8-6-12-4-5-16(8)9/h12H,4-7H2,1-3H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZVMUIITVLRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C2N1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate typically involves the following steps:
Formation of the Triazolopyrazine Core: The core structure of the compound is synthesized through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone.
Introduction of the Tert-Butyl Carbamate Group: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is commonly removed under acidic conditions to yield the corresponding amine. This reaction is critical for further functionalization in drug synthesis.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | Free amine (NH₂) attached to triazolopyrazine | >80% | |
| HCl (4M) in dioxane | Deprotected amine hydrochloride salt | 75-85% |
-
The Boc group’s cleavage is typically rapid in TFA due to its strong electrophilic nature, facilitating protonation and subsequent elimination of CO₂ and isobutylene .
-
Hydrochloric acid in dioxane provides a milder alternative, though with slightly reduced efficiency .
Amide Bond Formation
The deprotected amine undergoes nucleophilic acyl substitution with activated carboxylic acids or esters, enabling peptide coupling or derivatization.
| Coupling Agent | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| DCC/HOBt | Boc-protected amino acids | Amide-linked triazolopyrazine | 60-70% | |
| EDC/DMAP | Aryl chlorides | Aryl amide derivatives | 50-65% |
-
DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) is effective for forming stable amides with minimal racemization .
-
Electron-withdrawing groups on the triazole ring enhance reactivity toward electrophilic partners.
Reductive Alkylation
The amine intermediate part
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazolo[4,3-a]pyrazine exhibit notable antimicrobial properties. A study demonstrated that compounds similar to tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate showed significant inhibition against a range of bacteria and fungi . The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory potential of triazole derivatives. Studies have shown that certain compounds can significantly reduce inflammation in animal models through mechanisms involving the inhibition of pro-inflammatory cytokines . For instance, compounds derived from tert-butyl carbamate have been tested for their efficacy in reducing edema in carrageenan-induced models.
Anticancer Properties
Emerging studies suggest that triazole derivatives may possess anticancer properties by inhibiting specific enzymes involved in tumor growth. For example, thymidine phosphorylase inhibitors have been synthesized from similar triazole structures and exhibited promising results in reducing tumor cell proliferation . The structural similarity to known anticancer agents positions this compound as a candidate for further investigation.
Case Studies
Mechanism of Action
The mechanism by which tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate: This compound shares a similar triazolopyrazine core but has additional fluorine atoms, which may affect its reactivity and biological activity.
(3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: This compound has an amino group and additional fluorine atoms, making it structurally distinct and potentially useful in different applications.
Uniqueness: Tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
Tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.
- Molecular Formula : C13H21N3O2
- Molecular Weight : 251.32 g/mol
- CAS Number : 1313498-28-0
The compound exhibits several biological activities primarily through its interaction with various biological targets:
- Inhibition of Kinases : Research indicates that triazole derivatives can inhibit c-Met protein kinase, which is implicated in cancer progression. This inhibition is crucial for developing anti-cancer therapies .
- GABA Modulation : Some studies have shown that compounds with similar structures exhibit allosteric modulation of GABA receptors, which could have implications for treating neurological disorders .
- BACE-1 Inhibition : The compound may also exhibit inhibitory activity against β-secretase (BACE-1), an enzyme involved in the pathogenesis of Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | Reference |
|---|---|---|
| c-Met Inhibition | Protein Kinase | |
| GABA Modulation | GABA Receptors | |
| BACE-1 Inhibition | Alzheimer's Disease | |
| Antiproliferative Effects | Cancer Cell Lines (HeLa) |
Case Studies and Research Findings
- c-Met Inhibition : A study highlighted that derivatives of triazolo-pyrazines showed potent inhibition of c-Met kinases at low micromolar concentrations. These findings suggest the potential for these compounds in cancer therapy, particularly in targeting metastatic tumors .
- Antiproliferative Activity : In vitro studies demonstrated that similar compounds exhibited significant antiproliferative effects against various cancer cell lines including HeLa and A375. The IC50 values reported were promising, indicating effective cytotoxicity at relatively low concentrations .
- Neuropharmacological Effects : Compounds with structural similarities have been investigated for their neuropharmacological properties, particularly their effects on GABA receptor modulation. Such activities suggest potential therapeutic applications in treating anxiety and epilepsy .
Q & A
Q. Q1. What are the key steps in synthesizing tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate?
The synthesis typically involves:
- Deprotection of Boc intermediates : For example, treatment of tert-butyl 3-(pyrazin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate with HCl in ethanol yields the free base (61% yield after silica gel chromatography) .
- Functionalization : Subsequent reactions (e.g., with 1-[2-(trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione in DMF) introduce protective groups or modify the triazole/pyrazine scaffold .
Methodological Note : Optimize reaction time (3 hours for HCl deprotection) and solvent systems (DCM/MeOH for purification) to minimize byproducts .
Analytical Characterization
Q. Q2. How can researchers validate the purity and structural integrity of this compound?
- HPLC Analysis : Use a C18 column (4.6 × 250 mm) with UV detection at 254 nm and mobile phase 5:95 ACN:H2O (0.1% H3PO4) to confirm retention time (~2.1 min for related triazolopyrazines) .
- Mass Spectrometry : Exact mass (e.g., 193.1467 g/mol for metabolites) and fragmentation patterns aid in structural confirmation .
Data Table :
| Parameter | Value/Technique | Reference |
|---|---|---|
| Retention Time | 2.1 min | |
| Mobile Phase | ACN:H2O (0.1% H3PO4) | |
| Column Type | Symmetry C18 |
Advanced Synthesis Challenges
Q. Q3. How can low yields during Boc deprotection be addressed?
- Alternative Acid Conditions : Replace HCl/EtOH with TFA in DCM for milder deprotection, reducing side reactions (e.g., triazole ring degradation) .
- Purification Strategies : Use reverse-phase chromatography instead of silica gel to recover polar intermediates more efficiently .
Stability and Storage
Q. Q4. What are the stability considerations for HCl salt derivatives of this compound?
- Moisture Sensitivity : HCl salts (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride) are hygroscopic; store under inert gas (N2/Ar) at −20°C .
- Degradation Pathways : Monitor for hydrolysis of the carbamate group under basic conditions via LC-MS .
Biological Applications
Q. Q5. What pharmacological roles does this compound play in drug discovery?
- Intermediate in DPP-4 Inhibitors : Used in sitagliptin synthesis, where the triazolopyrazine core acts as a key pharmacophore for enzyme inhibition .
- Antimicrobial Derivatives : Urea/thiourea analogs exhibit activity via docking studies targeting microbial enzymes (e.g., E. coli DNA gyrase) .
Contradictions in Data
Q. Q6. How should researchers resolve discrepancies in reported CAS numbers for related compounds?
- Cross-Validation : Compare structural identifiers (e.g., SMILES: O=C(OC(C)(C)C)N1Cc2nnc(n2CC1)C(F)(F)F) and InChI keys (XXHCMRQBGHYJBX-UHFFFAOYSA-N) with databases like PubChem .
- Example : CAS 877402-43-2 corresponds to the tert-butyl carbamate derivative, while 762240-92-6 refers to its hydrochloride salt .
Advanced Functionalization
Q. Q7. What strategies enable regioselective modification of the triazole ring?
- Electrophilic Substitution : Introduce trifluoromethyl groups using CF3SO3Na under Pd catalysis .
- Protection/Deprotection : Use SEM (trimethylsilylethoxymethyl) groups to shield reactive NH sites during coupling reactions .
Computational Modeling
Q. Q8. How can molecular docking guide the design of triazolopyrazine-based inhibitors?
- Target Selection : Prioritize enzymes like DPP-4 or P2X7 receptors, where the triazole core mimics natural ligands .
- Parameterization : Apply AMBER force fields to simulate binding affinities, validated by in vitro IC50 assays .
Safety and Handling
Q. Q9. What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves and fume hoods due to potential irritancy (observed in related triazolopyrazines) .
- Waste Disposal : Neutralize acidic residues (e.g., HCl salts) with NaHCO3 before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
